Iridium(III) chloride hydrate serves as a starting material for the synthesis of iridium nanoparticles through reduction or decomposition techniques. These nanoparticles exhibit unique catalytic properties and can be employed in various reactions, including hydrogenation, dehydrogenation, and hydrodeoxygenation [].
Iridium(III) chloride hydrate is a crucial reagent in the preparation of iridium complexes. These complexes possess excellent light-emitting properties and are widely studied for their potential application in next-generation OLEDs [].
Iridium(III) chloride hydrate demonstrates catalytic activity in specific organic reactions, making it a valuable tool for researchers.
Beyond the aforementioned applications, iridium(III) chloride hydrate finds use in other scientific research areas:
Iridium(III) chloride hydrate, with the chemical formula , is an inorganic compound that typically appears as a dark green to black crystalline solid. It is a hydrated form of iridium(III) chloride, which is more commonly encountered than its anhydrous counterpart. The molar mass of iridium(III) chloride hydrate is approximately 316.58 g/mol, while the anhydrous form has a molar mass of about 298.58 g/mol . This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.
Iridium(III) chloride hydrate serves as a precursor for various iridium complexes and is utilized in several
Iridium(III) chloride hydrate itself does not possess a specific mechanism of action in biological systems. Its significance lies in its role as a precursor for various iridium complexes that exhibit interesting properties. For instance, some iridium complexes derived from the hydrate show potential as anticancer agents due to their ability to bind to DNA [].
Iridium(III) chloride hydrate can be synthesized through several methods:
Iridium(III) chloride hydrate has diverse applications across various fields:
Studies on the interactions of iridium(III) chloride hydrate with other compounds are essential for understanding its reactivity and potential applications. It has been shown to interact with various ligands such as bipyridine and acetonitrile, forming stable complexes that are useful in catalysis . Further research into its interactions could lead to novel applications in catalysis or materials science.
Iridium(III) chloride hydrate shares similarities with other transition metal chlorides but exhibits unique properties due to its specific coordination chemistry. Here are some similar compounds:
Compound | Chemical Formula | Unique Features |
---|---|---|
Rhodium(III) Chloride | Similar catalytic properties; used in organic synthesis. | |
Platinum(II) Chloride | Used primarily in organometallic chemistry; less stable than iridium compounds. | |
Ruthenium(III) Chloride | Exhibits different oxidation states; used in catalysis but less common than iridium. | |
Osmium Tetroxide | Highly reactive; used mainly for oxidation reactions but toxic. |
Iridium(III) chloride hydrate stands out due to its stability, versatility as a catalyst, and unique coordination chemistry that allows it to form diverse complexes not readily achievable with other transition metal chlorides.
Iridium(III) chloride hydrate exhibits multiple stoichiometric forms depending on the degree of hydration. The most commonly encountered form is the trihydrate with the molecular formula IrCl₃·3H₂O, possessing a molecular weight of 352.62 grams per mole [1]. The anhydrous form, represented by the formula IrCl₃, has a molecular weight of 298.58 grams per mole [2] [3]. The general hydrated form is often denoted as IrCl₃·xH₂O, where x represents the variable number of water molecules incorporated into the crystal structure [4] [2].
The most prevalent commercial forms include the trihydrate (IrCl₃·3H₂O) and monohydrate (IrCl₃·H₂O) variants [5]. The trihydrate form contains approximately 53-56% iridium content by weight, while the monohydrate form typically contains around 60% iridium [5]. The anhydrous basis molecular weight is consistently reported as 298.57-298.58 grams per mole across various sources [3] [6] [7].
Form | Molecular Formula | Molecular Weight (g/mol) | Iridium Content (%) | CAS Number |
---|---|---|---|---|
Anhydrous | IrCl₃ | 298.58 [2] | 64.38 [8] | 10025-83-9 [9] |
Monohydrate | IrCl₃·H₂O | 316.59 [5] | ~60 [5] | 14996-61-3 [4] |
Trihydrate | IrCl₃·3H₂O | 352.62 [1] | 53-56 [10] | 13569-57-8 [11] |
Variable Hydrate | IrCl₃·xH₂O | 298.57 (anhydrous basis) [6] | 50-56 [12] | 14996-61-3 [6] |
The anhydrous iridium(III) chloride crystallizes in two distinct polymorphic forms, each with unique crystallographic parameters. The alpha (α) polymorph adopts a monoclinic crystal system with space group C2/m [9] [13]. The unit cell parameters for the α-form include lattice constants of a = 5.99 Å, b = 10.37 Å, and c = 5.99 Å, with a beta angle of 109.4° [9] [14]. The calculated density for this polymorph is 5.33 grams per cubic centimeter [9].
The beta (β) polymorph crystallizes in an orthorhombic crystal system with space group Fddd [9] [15]. This form exhibits lattice constants of a = 6.95 Å, b = 9.81 Å, and c = 20.82 Å [9] [14]. The calculated density for the β-polymorph is 5.34 grams per cubic centimeter [9]. The unit cell volume for the α-form is approximately 0.351 cubic nanometers [16].
Parameter | α-IrCl₃ (Monoclinic) | β-IrCl₃ (Orthorhombic) |
---|---|---|
Crystal System | Monoclinic [9] | Orthorhombic [9] |
Space Group | C2/m [9] [13] | Fddd [9] [15] |
Lattice constant a (Å) | 5.99 [9] [14] | 6.95 [9] [14] |
Lattice constant b (Å) | 10.37 [9] [14] | 9.81 [9] [14] |
Lattice constant c (Å) | 5.99 [9] [14] | 20.82 [9] [14] |
β angle (°) | 109.4 [9] [14] | - |
Calculated density (g/cm³) | 5.33 [9] | 5.34 [9] |
Unit cell volume (nm³) | 0.351 [16] | - |
The trihydrate form of iridium(III) chloride hydrate has not been fully structurally elucidated, and comprehensive crystallographic data for this hydrated form remains unavailable in current literature [9] [15].
Iridium(III) chloride exhibits significant structural polymorphism, particularly in its anhydrous forms. The anhydrous compound exists in two distinct polymorphic modifications: the α-polymorph, which appears brown in color, and the β-polymorph, which exhibits a red coloration [9] . Both polymorphs adopt the structural framework similar to aluminum chloride, with the α-form representing the monoclinic variant and the β-form adopting an orthorhombic structure [9] [18].
The two polymorphs possess effectively identical anion lattices but differ significantly in the octahedral interstices occupied by iridium ions [9] [15]. The α-polymorph undergoes transformation to the β-polymorph upon heating to approximately 650°C [9] [15]. This thermal conversion represents a solid-state phase transition that alters the coordination environment while maintaining the overall stoichiometry.
The hydrated forms display markedly different characteristics compared to their anhydrous counterparts. The most commonly encountered hydrated form is the dark green trihydrate IrCl₃·3H₂O, which serves as a hygroscopic starting material for iridium chemistry [9] . The trihydrate exhibits substantially different physical properties, including enhanced solubility in water and alcohols compared to the anhydrous forms [12]. The anhydrous forms are generally insoluble in water, while the hydrated variants demonstrate significant water and alcohol solubility [18] [12].
The structural differences between anhydrous and hydrated forms extend beyond simple water incorporation. The hydrated forms exhibit modified coordination environments around iridium centers, with water molecules participating in the coordination sphere or existing as lattice water [11] [1]. The incorporation of water molecules fundamentally alters the electronic and structural properties of the compound, resulting in distinct chemical reactivity patterns.
Iridium(III) complexes consistently exhibit octahedral coordination geometry due to the d⁶ electronic configuration of the iridium(III) center [19] [20] [21]. In iridium(III) chloride systems, the central iridium atom adopts a distorted octahedral arrangement with chloride ligands occupying coordination sites [19] [22]. The coordination environment typically involves six-coordinate iridium centers with varying degrees of distortion from ideal octahedral geometry [19] [22].
Specific bond length measurements for iridium-chloride systems reveal characteristic ranges. In crystallographically characterized iridium(III) chloride complexes, iridium-chloride bond lengths typically range from 2.315 to 2.606 Å, with median values around 2.419 Å [23]. Bridging chloride ligands in dimeric iridium(III) structures exhibit bond lengths of approximately 2.385 Å [24]. Terminal chloride ligands generally display shorter bond lengths compared to bridging arrangements.
The coordination angles in iridium(III) chloride complexes deviate from ideal octahedral values due to steric and electronic factors. Bond angles typically range from 77.4° to 96.8°, representing significant distortion from the ideal 90° octahedral angles [20] [24]. The equatorial bond angles in characterized structures measure approximately 77.4° to 80.3°, while axial arrangements approach but do not achieve the ideal 180° configuration [20].
Bond Type | Bond Length Range (Å) | Representative Angles (°) | Reference |
---|---|---|---|
Ir-Cl (terminal) | 2.315-2.606 [23] | 77.4-96.8 [20] | [20] [24] [23] |
Ir-Cl (bridging) | 2.385 [24] | 84.2-95.8 [24] | [24] |
Ir-O (coordination) | 2.057-2.066 [24] | 178.2 [24] | [24] |
Median Ir-Cl | 2.419 [23] | 87.4-91.8 [23] | [23] |
The electronic environment around iridium(III) centers influences bond characteristics significantly. The strong field nature of chloride ligands contributes to the stability of the octahedral configuration [19] [21]. Distortions from ideal geometry arise from crystal packing effects, ligand steric requirements, and electronic influences from the d⁶ configuration [19] [20].
Iridium(III) chloride demonstrates multiple distinct hydration states, with water molecules incorporating into the crystal structure through various mechanisms. The most stable and commonly encountered hydration state is the trihydrate form (IrCl₃·3H₂O), which contains three water molecules per iridium(III) chloride unit [11] [1] [10]. The monohydrate form (IrCl₃·H₂O) represents another significant hydration state with reduced water content [5].
Water molecule incorporation occurs through both coordination bonding and hydrogen bonding interactions within the crystal lattice. In characterized hydrated structures, water molecules may occupy coordination sites directly bonded to iridium centers or exist as lattice water stabilized through hydrogen bonding networks [24]. The coordination of water molecules to iridium(III) centers typically results in iridium-oxygen bond lengths ranging from 2.057 to 2.066 Å [24].
The variable hydrate designation (IrCl₃·xH₂O) acknowledges the potential for intermediate hydration states depending on environmental conditions such as humidity and temperature [4] [6]. Commercial preparations often contain water content ranging from 10% to 15% by weight, corresponding to various degrees of hydration [6] [5]. The hygroscopic nature of iridium(III) chloride hydrate facilitates rapid water uptake from atmospheric moisture [18] .
Hydration State | Water Content | Molecular Weight (g/mol) | Iridium Content (%) | Stability |
---|---|---|---|---|
Anhydrous | 0% | 298.58 [2] | 64.38 [8] | Moderate [18] |
Monohydrate | ~5.4% | 316.59 [5] | ~60 [5] | Good [5] |
Trihydrate | ~15.3% | 352.62 [1] | 53-56 [10] | High |
Variable | 10-15% [6] | Variable | 50-56 [12] | Variable [6] |
The incorporation of water molecules significantly influences the physical and chemical properties of iridium(III) chloride. Hydrated forms exhibit enhanced solubility in polar solvents, modified thermal stability, and altered reactivity patterns compared to anhydrous variants [12] [5]. The water molecules participate in extensive hydrogen bonding networks that stabilize the crystal structure and influence the overall coordination environment around iridium centers [24].